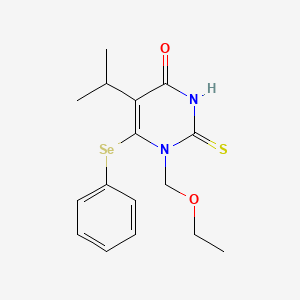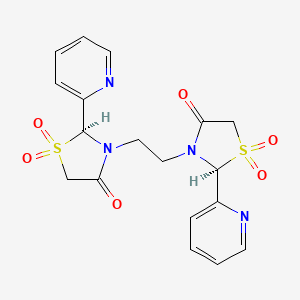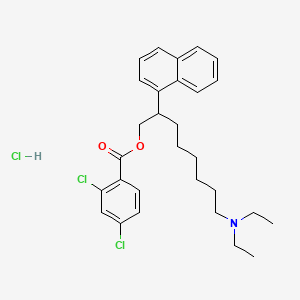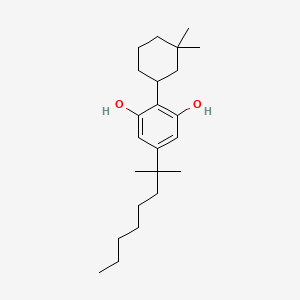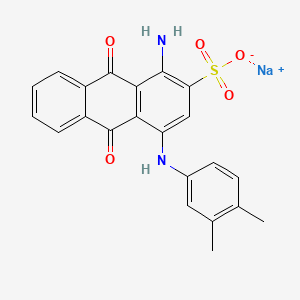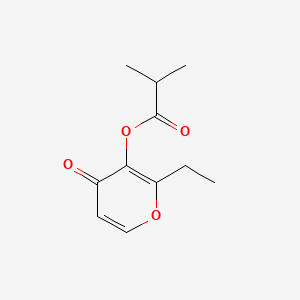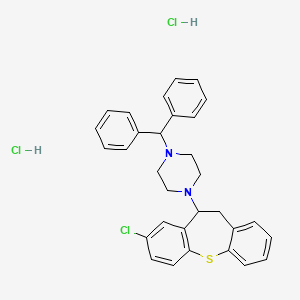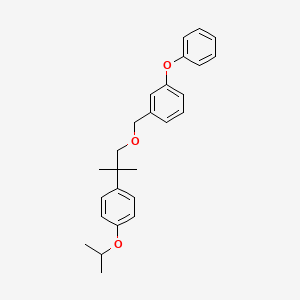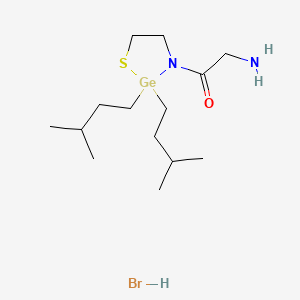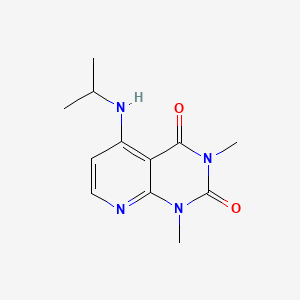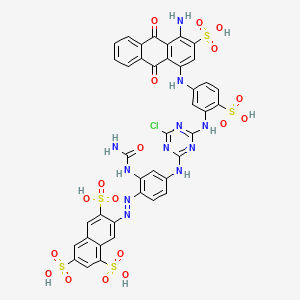
7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-((2-((Aminocarbonyl)amino)-4-((4-((5-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic acid” is a complex organic compound with a highly intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form an azo compound.
Triazine Ring Formation:
Sulphonation: The addition of sulpho groups is usually carried out using concentrated sulfuric acid or oleum under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale reactions in batch or continuous reactors. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthryl groups.
Reduction: Reduction reactions may target the azo and triazine groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye and Pigment Industry: Due to its vibrant color, this compound is used as a dye in textiles and inks.
Analytical Chemistry: It serves as a reagent for detecting and quantifying various substances.
Biology and Medicine
Biological Staining: The compound is used in histology for staining tissues and cells.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Environmental Science: Employed in the treatment of wastewater due to its ability to bind with heavy metals and other pollutants.
Wirkmechanismus
The mechanism of action of this compound involves interactions with various molecular targets. The azo and triazine groups can form strong bonds with proteins and nucleic acids, affecting their function. The sulpho groups enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Compounds with similar azo groups, such as methyl orange and Congo red.
Triazine Compounds: Similar to compounds like atrazine, which is used as a herbicide.
Sulphonic Acid Derivatives: Compounds like sulphanilic acid, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound stands out due to its combination of multiple functional groups, which confer unique chemical properties and a wide range of potential applications. Its complex structure allows for diverse interactions with other molecules, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
93892-91-2 |
|---|---|
Molekularformel |
C40H28ClN11O18S5 |
Molekulargewicht |
1146.5 g/mol |
IUPAC-Name |
7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C40H28ClN11O18S5/c41-37-48-39(45-18-5-7-23(24(11-18)46-38(43)55)51-52-26-14-22-16(10-30(26)74(65,66)67)9-19(71(56,57)58)13-29(22)73(62,63)64)50-40(49-37)47-25-12-17(6-8-28(25)72(59,60)61)44-27-15-31(75(68,69)70)34(42)33-32(27)35(53)20-3-1-2-4-21(20)36(33)54/h1-15,44H,42H2,(H3,43,46,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,48,49,50) |
InChI-Schlüssel |
BTOVZOFJXVYECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


